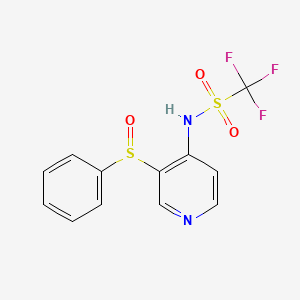
N-(3-phenylsulfinyl-4-pyridinyl)trifluoromethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-phenylsulfinyl-4-pyridinyl)trifluoromethanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a phenylsulfinyl group attached to a pyridinyl ring, along with a trifluoromethanesulfonamide moiety
Métodos De Preparación
The synthesis of N-(3-phenylsulfinyl-4-pyridinyl)trifluoromethanesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 3-bromo-4-nitropyridine N-oxide with appropriately substituted phenols, thiophenols, or anilines. This is followed by the reduction of the nitro moiety into the corresponding aminopyridine. The final step involves the condensation of the aminopyridine with trifluoromethanesulfonyl chloride to obtain the desired sulfonamide .
Análisis De Reacciones Químicas
N-(3-phenylsulfinyl-4-pyridinyl)trifluoromethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfinyl group can yield the corresponding sulfide.
Substitution: The trifluoromethanesulfonamide moiety can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(3-phenylsulfinyl-4-pyridinyl)trifluoromethanesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Medicine: Its derivatives are being explored for their pharmacological properties, including anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of N-(3-phenylsulfinyl-4-pyridinyl)trifluoromethanesulfonamide involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition reduces the inflammatory response and provides relief from pain and swelling .
Comparación Con Compuestos Similares
N-(3-phenylsulfinyl-4-pyridinyl)trifluoromethanesulfonamide can be compared with other similar compounds such as:
N-(3-phenoxy-4-pyridinyl)trifluoromethanesulfonamide: This compound has a phenoxy group instead of a phenylsulfinyl group, which affects its reactivity and applications.
N-phenylbis(trifluoromethanesulfonimide): This compound is used as a triflating reagent and has different applications in organic synthesis.
Propiedades
Número CAS |
833455-61-1 |
|---|---|
Fórmula molecular |
C12H9F3N2O3S2 |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
N-[3-(benzenesulfinyl)pyridin-4-yl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C12H9F3N2O3S2/c13-12(14,15)22(19,20)17-10-6-7-16-8-11(10)21(18)9-4-2-1-3-5-9/h1-8H,(H,16,17) |
Clave InChI |
ZQMGNORHKBCQLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)C2=C(C=CN=C2)NS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


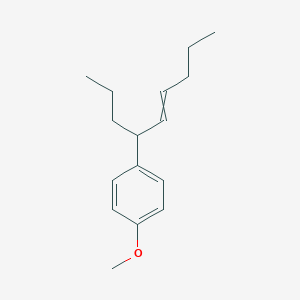
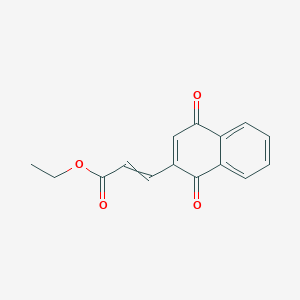
![5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole](/img/structure/B14198287.png)
methanone](/img/structure/B14198294.png)
![5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B14198303.png)
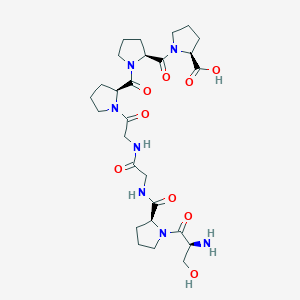
![2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14198308.png)
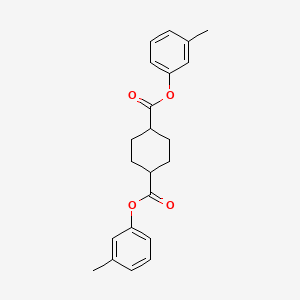

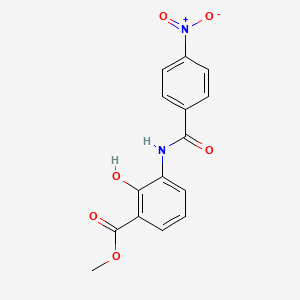
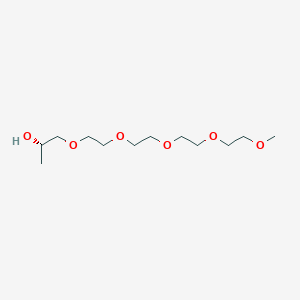
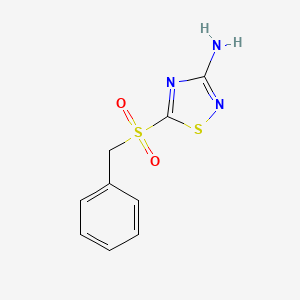
![[2-(1-Butoxypropoxy)ethyl]benzene](/img/structure/B14198337.png)
![3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14198346.png)
